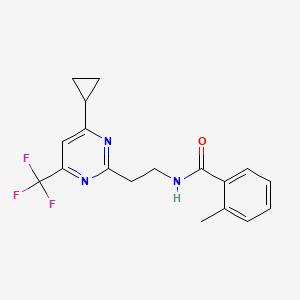
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-methylbenzamide is a novel compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor of a specific protein, which plays a crucial role in various biological processes.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Methods: Studies have explored the synthesis of related pyrimidinyl and benzamide derivatives using different chemical reactions. For instance, a method involving the condensation of specific carboxylic acids with ethane-1,2-diamine showcases the synthesis of complex pyrimidinyl benzamides, revealing insights into their chemical properties and potential for further modification (Huang et al., 2020).
- Structural Analysis: Advanced techniques like X-ray crystallography and Density Functional Theory (DFT) analyses have been employed to understand the molecular structure and electronic characteristics of pyrimidinyl benzamide derivatives. These studies offer a detailed view of the bond lengths, angles, and overall molecular conformation, which are crucial for designing compounds with desired chemical and biological properties (Huang et al., 2020).
Biological Activities and Applications
- Anticancer Activity: Research has shown that certain pyrimidinyl benzamide derivatives exhibit significant anticancer activities. They have been evaluated against various cancer cell lines, demonstrating potential as therapeutic agents in cancer treatment. For example, specific compounds have shown marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, suggesting promising anticancer activity (Huang et al., 2020).
- Antimicrobial and Antifungal Properties: Some derivatives have been synthesized and screened for their antimicrobial activities, exhibiting inhibitory effects against a range of bacterial and fungal strains. This underscores their potential in developing new antimicrobial and antifungal therapies (Desai et al., 2013).
properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-11-4-2-3-5-13(11)17(25)22-9-8-16-23-14(12-6-7-12)10-15(24-16)18(19,20)21/h2-5,10,12H,6-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRWWNBNPNIYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

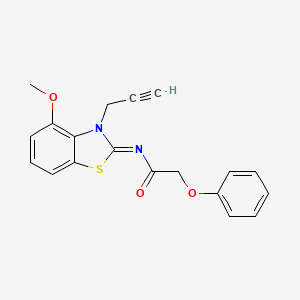
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B2666612.png)
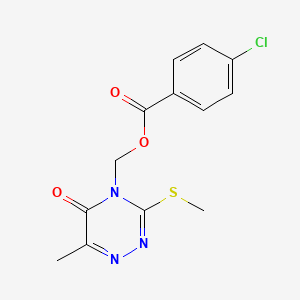
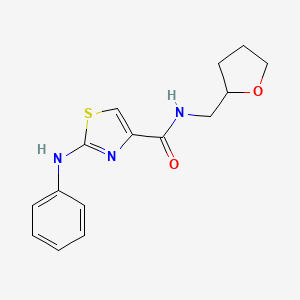
![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2666622.png)
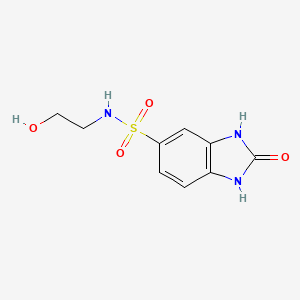
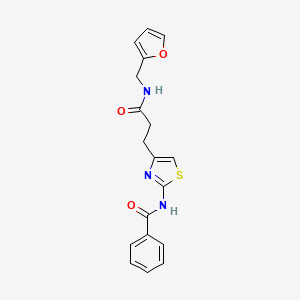
![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2666625.png)
![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)
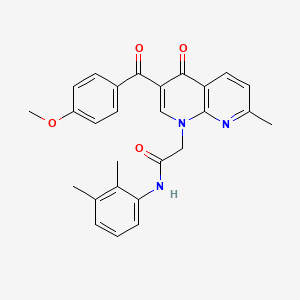
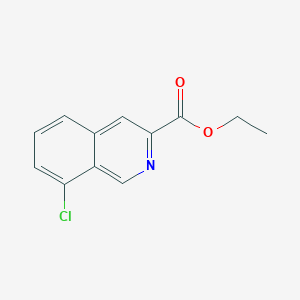
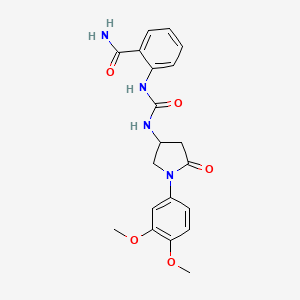
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)